molecular formula C14H11FN2O3 B2355596 N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 926265-21-6

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B2355596
CAS RN: 926265-21-6
M. Wt: 274.251
InChI Key: COUMSWBMKFQNJX-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-amino-4-fluorophenylboronic acid . Boronic acids are commonly used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzodioxole ring (a benzene ring fused with a 1,3-dioxole ring), an amide group (-CONH2), and a 3-amino-4-fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, in the synthesis of a similar compound, 4-methylbenzene-1,3-diamine was reacted with benzoic anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other aromatic amides and boronic acids. For instance, 3-Amino-4-fluorophenylboronic acid has a molecular weight of 154.94 g/mol and a melting point of 226°C to 232°C .

Scientific Research Applications

Synthesis and Characterization

  • N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide derivatives are synthesized through various methods, including solvent-free synthesis using microwave irradiation. This technique can yield compounds with high purity, demonstrated through spectral data analysis (Thirunarayanan & Sekar, 2013).
  • Another study focused on the synthesis of similar compounds with potential as Met kinase inhibitors, highlighting the relevance of these derivatives in the development of cancer therapeutics (Schroeder et al., 2009).

Chemical Characterization and Differentiation

  • Accurate identification and differentiation of similar compounds are crucial in scientific research. For instance, a study identified and differentiated a compound erroneously advertised as AZ-037, emphasizing the importance of precise chemical characterization in research chemicals (McLaughlin et al., 2016).

Potential Anticancer Activity

  • Some derivatives have shown promising antitumor activities. For example, a compound synthesized through condensation showed inhibition of cancer cell line proliferation, suggesting potential therapeutic applications (Hao et al., 2017).
  • Another study synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, with some showing cytotoxic effects on breast cancer cell lines. This demonstrates the potential of these compounds in cancer treatment (Butler et al., 2013).

Miscellaneous Applications

  • Apart from anticancer potential, these compounds have various other applications. For instance, a study explored their use in synthesizing blue emissive biaryl derivatives with potential applications in photophysical properties (Novanna et al., 2020).

Safety and Hazards

Based on the safety data sheet for 3-Amino-4-fluorophenylboronic acid, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken when handling this compound .

Future Directions

The future directions for this compound would likely depend on its specific applications. Given the wide use of boronic acids in medicinal chemistry, it’s possible that this compound could be used in the development of new pharmaceuticals .

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-10-3-2-9(6-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMSWBMKFQNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide

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